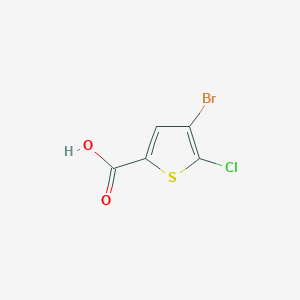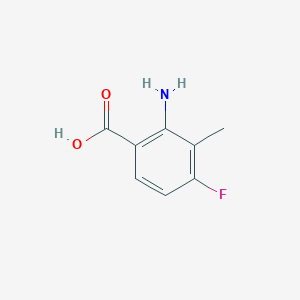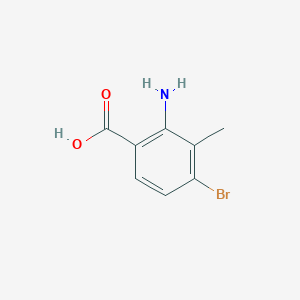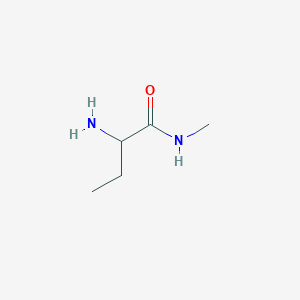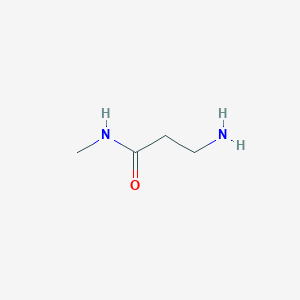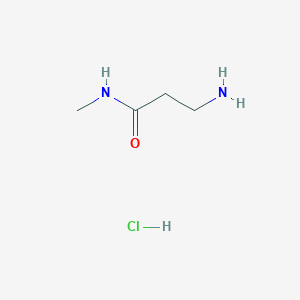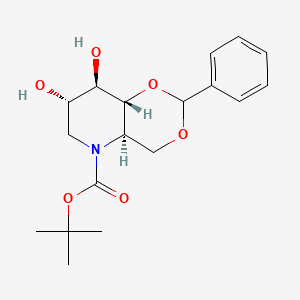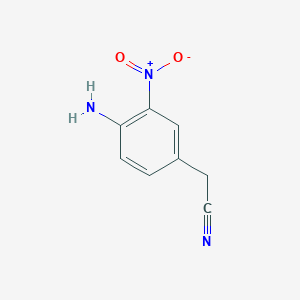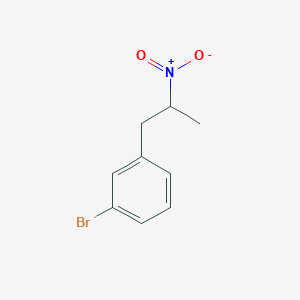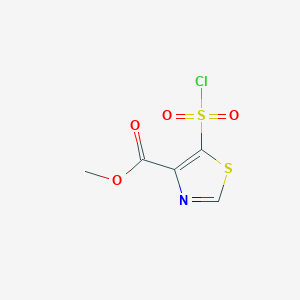
3-Methylpyrrolidin-3-amine
Descripción general
Descripción
3-Methylpyrrolidin-3-amine is a chemical compound that is part of the pyrrolidine family, which are saturated heterocyclic compounds featuring a five-membered ring with four carbon atoms and one nitrogen atom. The specific structure of 3-methylpyrrolidin-3-amine includes a methyl group attached to the third carbon in the ring, which can influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of compounds related to 3-methylpyrrolidin-3-amine can be achieved through various methods. For instance, the synthesis of N-arylpyrroles, which are structurally related to pyrrolidines, can be accomplished by reacting unfunctionalized conjugated dienes with nitroarenes under carbon monoxide pressure, catalyzed by a ruthenium complex . Another approach to synthesizing 3-aminopyrrolidines involves the rearrangement of 2-aminomethylazetidines, which is a general method yielding good results regardless of the substitution pattern or stereochemistry of the starting material . Additionally, 3-amino-2-methylpyrrolidines can be prepared via a novel protocol involving reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, followed by ring expansion and final reduction .
Molecular Structure Analysis
The molecular structure of 3-methylpyrrolidin-3-amine is not directly discussed in the provided papers. However, the structure of related compounds, such as silapyrrolidines, which are silicon-containing analogs of saturated nitrogen heterocycles, can be synthesized through iridium-catalyzed silylation of aliphatic amines . The molecular structure of these compounds is crucial for their reactivity and potential applications in pharmaceuticals.
Chemical Reactions Analysis
Chemical transformations of compounds similar to 3-methylpyrrolidin-3-amine can lead to various products. For example, 3-aminopyrrolidin-2-ones can react with benzaldehyde to yield azomethines, which can be further reduced to N-substituted 3-aminopyrrolidin-2-ones . Additionally, the synthesis of 1-(4-chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine involves a condensation reaction, showcasing the reactivity of the pyrrolidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methylpyrrolidin-3-amine are not explicitly detailed in the provided papers. However, the properties of related compounds can be inferred. For instance, the synthesis of a series of chiral platinum(II) complexes based on the 2-aminomethylpyrrolidine ligand indicates that the pyrrolidine ring can adopt an envelope conformation, which may affect the compound's reactivity and interaction with biological targets . The cytotoxicity studies of these complexes against ovarian cancer cell lines suggest that the steric bulk of the amine groups can influence biological activity .
Aplicaciones Científicas De Investigación
Cancer Treatment Research
- PARP Inhibitor Development: 3-Methylpyrrolidin-3-amine derivatives have been instrumental in developing potent PARP inhibitors, such as ABT-888, which demonstrate efficacy in treating cancer. These inhibitors show significant potency against PARP enzymes and exhibit promising results in clinical trials for treating melanoma and breast cancer in combination with other drugs (Penning et al., 2009).
Pharmaceutical Synthesis
- Synthesis of H3 Antagonist ABT-239: An efficient synthesis process for ABT-239, a potent H3 receptor antagonist, was developed using 3-Methylpyrrolidin-3-amine. This process is notable for its high yield and is adaptable for large-scale production (Ku et al., 2006).
- Reductive Amination for N-Methyl- and N-Alkylamines: The compound plays a role in the synthesis of various N-methyl- and N-alkylamines, which are crucial in academic research and industrial applications. Notable methodologies include using cobalt oxide nanoparticles and zinc borohydride (Senthamarai et al., 2018), (Alinezhad et al., 2010).
Analytical Chemistry
- Microfluidic Chip with ECL Detection: 3-Methylpyrrolidin-3-amine derivatives are used as probes in microfluidic chips for electrochemiluminescence (ECL) detection, demonstrating potential in biotechnological applications (Yin et al., 2005).
Chemical Synthesis and Catalysis
- Hydroamination/Hydrosilation Reactions: Cationic iridium(I) complexes using 3-Methylpyrrolidin-3-amine derivatives facilitate hydroamination and hydrosilation, showcasing its utility in organometallic chemistry (Field et al., 2003).
Biochemical Research
- Antitumor and Antimicrobial Synthesis: Novel antitumor and antimicrobial compounds have been synthesized using derivatives of 3-Methylpyrrolidin-3-amine, highlighting its importance in developing new therapeutic agents (Azmy et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
3-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(6)2-3-7-4-5/h7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOWOSXVPSBDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575412 | |
| Record name | 3-Methylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrrolidin-3-amine | |
CAS RN |
105675-13-6 | |
| Record name | 3-Methylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



